molecular formula C₂₃H₂₃N₃O₅ B1145015 (R)-Topotecan CAS No. 1797985-73-9

(R)-Topotecan

Katalognummer: B1145015
CAS-Nummer: 1797985-73-9
Molekulargewicht: 421.45
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-Topotecan is a chiral derivative of camptothecin, a natural alkaloid extracted from the Camptotheca acuminata tree. It is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication. This compound is primarily used in the treatment of various cancers, including ovarian cancer and small cell lung cancer.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-Topotecan involves several steps, starting from camptothecin. The key steps include:

    Hydroxylation: Introduction of a hydroxyl group at the 10-position of camptothecin.

    Lactone Ring Formation: Formation of the E-ring lactone, which is crucial for the biological activity of the compound.

    Chiral Resolution: Separation of the ®-enantiomer from the (S)-enantiomer using chiral chromatography.

Industrial Production Methods: Industrial production of ®-Topotecan typically involves:

    Fermentation: Using genetically modified microorganisms to produce camptothecin.

    Chemical Synthesis: Converting camptothecin to ®-Topotecan through a series of chemical reactions.

    Purification: Employing techniques such as crystallization and chromatography to obtain high-purity ®-Topotecan.

Types of Reactions:

    Oxidation: ®-Topotecan can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction of ®-Topotecan can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the lactone ring, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted lactone derivatives.

Wissenschaftliche Forschungsanwendungen

®-Topotecan has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the mechanisms of topoisomerase I inhibition.

    Biology: Employed in cell biology to investigate DNA replication and repair processes.

    Medicine: Extensively used in clinical trials for the treatment of various cancers.

    Industry: Utilized in the development of new anticancer drugs and formulations.

Wirkmechanismus

®-Topotecan exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. The compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells.

Vergleich Mit ähnlichen Verbindungen

    Irinotecan: Another camptothecin derivative used in cancer treatment.

    Camptothecin: The parent compound from which ®-Topotecan is derived.

    9-Aminocamptothecin: A derivative with similar topoisomerase I inhibitory activity.

Comparison:

    Irinotecan: Unlike ®-Topotecan, irinotecan is a prodrug that requires metabolic activation.

    Camptothecin: ®-Topotecan has improved solubility and stability compared to camptothecin.

    9-Aminocamptothecin: ®-Topotecan has a better safety profile and fewer side effects.

®-Topotecan stands out due to its potent topoisomerase I inhibition, improved pharmacokinetic properties, and effectiveness in treating various cancers.

Biologische Aktivität

(R)-Topotecan is a potent chemotherapeutic agent primarily used for treating various cancers, including ovarian cancer, small cell lung cancer (SCLC), and cervical cancer. Its mechanism of action involves the inhibition of topoisomerase I (TOP1), an enzyme critical for DNA replication. This article delves into the biological activity of this compound, summarizing key findings from various studies, including case studies, efficacy comparisons with other treatments, and research on its pharmacokinetics.

This compound exerts its cytotoxic effects by binding to the TOP1-DNA complex, preventing the re-ligation of single-strand breaks induced during DNA replication. This action leads to the formation of a ternary complex that causes double-strand breaks, ultimately resulting in apoptosis. The drug is most effective during the S-phase of the cell cycle when DNA synthesis occurs, making tumor cells significantly more susceptible to its effects at this stage compared to G1 or G2 phases .

Efficacy in Clinical Studies

Several studies have evaluated the efficacy of this compound in different cancer types:

  • Ovarian and Small Cell Lung Cancer : A randomized phase II study showed that this compound is effective as a second-line treatment for relapsed SCLC patients. The overall response rate (ORR) was reported at 21%, with a disease control rate (DCR) of 70% .
  • Comparative Studies : A recent study compared this compound with anlotinib in SCLC patients. The median progression-free survival (PFS) was significantly longer for anlotinib (5.6 months) compared to this compound (2.2 months), although overall survival (OS) rates were not significantly different between the two .

Table 1: Comparative Efficacy of this compound and Anlotinib

MetricAnlotinibTopotecan
Median PFS5.6 months2.2 months
ORR20%7.7%
DCR70%23.1%
Median OS9.1 months7.7 months

Case Studies

A notable case series involved four heavily pre-treated patients with relapsed neuroblastoma who received a combination therapy of venetoclax and topotecan. The treatment regimen demonstrated promising results, indicating that combining these agents could enhance therapeutic outcomes even in heavily pre-treated populations .

Pharmacokinetics and Stability

One significant limitation of this compound is its stability; it can convert from its active lactone form to an inactive carboxylate form under physiological pH conditions, which diminishes its therapeutic efficacy. Research has focused on developing nanoparticle-based delivery systems to enhance the stability and bioavailability of this compound. For instance, polylactic-co-glycolic acid (PLGA) nanoparticles have been used to maintain the drug's active form longer in circulation, leading to improved anticancer efficacy .

Eigenschaften

IUPAC Name

(19R)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFGDBYHRUNTLO-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.